DL-1,4-Dichloro-2,3-butanediol

Description

BenchChem offers high-quality DL-1,4-Dichloro-2,3-butanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-1,4-Dichloro-2,3-butanediol including the price, delivery time, and more detailed information at info@benchchem.com.

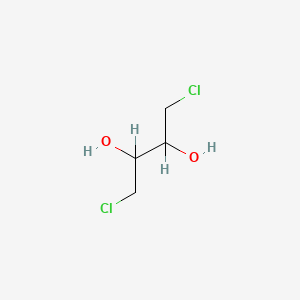

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichlorobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUBRJOIKMVSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870974 | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-73-0 | |

| Record name | 1,4-Dichloro-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-1,4-Dichloro-2,3-butanediol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of DL-1,4-dichloro-2,3-butanediol, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug discovery. By leveraging its unique stereochemical and reactive properties, this compound serves as a valuable building block for complex molecular architectures. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its behavior and utility.

Core Physicochemical and Structural Properties

DL-1,4-dichloro-2,3-butanediol is a halogenated diol characterized by a four-carbon backbone. The "DL" designation indicates that the compound is a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. This stereochemistry is critical, as the spatial arrangement of the hydroxyl and chloro groups dictates the molecule's conformational preferences and reactivity, distinguishing it from its meso diastereomer.

The presence of polar hydroxyl groups renders the compound water-soluble, while the chloro groups contribute to its utility as a synthetic intermediate.[1] It is typically supplied as a stable, white crystalline solid, though it is noted to be air-sensitive and hygroscopic, necessitating careful handling and storage.[1][2]

Table 1: Physicochemical Properties of DL-1,4-Dichloro-2,3-butanediol

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈Cl₂O₂ | [1][3][4] |

| Molecular Weight | 159.01 g/mol | [2][3][4] |

| CAS Number | 2419-73-0 | [1][3][4] |

| Appearance | White to almost white powder/crystal | [2][3][5] |

| Melting Point | 74.0 - 78.0 °C | [2][5] |

| Solubility | Soluble in water | [1] |

| Purity (Typical) | >98.0% (by GC) | [2][3][5] |

Molecular Structure and Stereochemistry

The core of DL-1,4-dichloro-2,3-butanediol's utility lies in its structure, featuring two chiral centers at the C2 and C3 positions. The racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images.

Caption: Enantiomers of DL-1,4-dichloro-2,3-butanediol.

Spectroscopic Characterization Profile

Definitive identification and purity assessment of DL-1,4-dichloro-2,3-butanediol rely on a combination of spectroscopic techniques. The unique electronic environments of the carbon and hydrogen atoms provide distinct spectral fingerprints.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear signals for the different types of protons in the molecule. In a deuterated solvent like DMSO-d₆, the hydroxyl protons are typically observable.

Table 2: ¹H NMR Data (300 MHz, DMSO-d₆)

| Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |

| D(A) | 5.30 | Doublet | -OH |

| D(B) | 3.72 | Multiplet | -CH(OH)- |

| D(C) | 3.67 | Multiplet | -CH₂Cl |

| D(D) | 3.51 | Multiplet | -CH₂Cl |

| Data sourced from ChemicalBook.[5] |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Shift Range (ppm) | Rationale |

| C1, C4 (-CH₂Cl) | 45 - 55 | Attached to one electronegative Cl atom. |

| C2, C3 (-CHOH) | 70 - 80 | Attached to one electronegative OH group and adjacent to a carbon with a Cl atom. |

| Predictions are based on established principles of ¹³C NMR spectroscopy for halogenated alcohols.[6][7] |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z 158 (for ³⁵Cl isotopes), with a characteristic M+2 peak at m/z 160 due to the presence of two chlorine atoms.[5] Common fragmentation pathways include the loss of HCl, H₂O, and cleavage of the C-C bonds.

Table 4: Key Mass Spectrometry Fragments

| m/z | Relative Intensity | Possible Fragment |

| 109/111 | 53.2 / 17.2 | [M - H₂O - Cl]⁺ |

| 91 | 25.1 | [C₄H₄OCl]⁺ |

| 79/81 | 46.5 / 14.7 | [C₂H₄OCl]⁺ |

| 43 | 67.5 | [C₂H₃O]⁺ |

| Data sourced from ChemicalBook.[5] |

Synthesis and Chemical Reactivity

As a chiral building block, the synthesis and subsequent reactions of DL-1,4-dichloro-2,3-butanediol are of primary importance. Its bifunctional nature allows for a wide range of chemical transformations.

Plausible Synthetic Pathway

While multiple routes are conceivable, a highly logical and efficient synthesis involves the anti-dihydroxylation of a Z-alkene precursor, which establishes the required (R,R) and (S,S) stereochemistry in the racemic product. This approach offers excellent stereochemical control. A related synthesis for a difluoro-analog from (Z)-but-2-enediol has been demonstrated, validating this strategic approach.[1]

Caption: Plausible two-step synthesis of the target compound.

This pathway is advantageous because the stereospecificity of each step is well-established in organic chemistry. The epoxidation of a Z-alkene yields a cis-epoxide, and the subsequent acid-catalyzed ring-opening proceeds via an anti-addition of water, yielding the desired DL-racemic diol.

Core Chemical Reactivity

The reactivity of DL-1,4-dichloro-2,3-butanediol is dominated by its two functional groups: the secondary alcohols and the primary alkyl chlorides.

-

Reactions of the Hydroxyl Groups: The vicinal diol motif allows for characteristic reactions. The hydroxyl groups can be oxidized to the corresponding diketone, 1,4-dichloro-2,3-butanedione. They can also be protected as acetals or ketals by reacting with aldehydes or ketones, a common strategy in multi-step synthesis.[8] Furthermore, they can be converted into better leaving groups, such as tosylates, to facilitate nucleophilic substitution.[2]

-

Reactions of the Chloro Groups: The primary alkyl chlorides are susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, thiols, or amines, making this compound a versatile scaffold for building molecular diversity.

-

Intramolecular Reactions: Under basic conditions, the molecule can undergo intramolecular cyclization. An alkoxide formed by deprotonating one of the hydroxyl groups can displace the chlorine atom on the same or adjacent carbon, leading to the formation of epoxides or other cyclic ethers. For instance, base-induced dehydrochlorination of dichlorobutanediols is a known route to produce 1,3-butadiene diepoxide.[3]

Caption: Key reaction pathways for DL-1,4-dichloro-2,3-butanediol.

Applications in Drug Development and Research

Chlorine-containing compounds are integral to modern medicine, with over 250 FDA-approved drugs featuring at least one chlorine atom.[9][10] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. DL-1,4-dichloro-2,3-butanediol serves as an excellent starting point for accessing novel, stereochemically defined chlorinated molecules.

-

Chiral Building Block: It provides a four-carbon scaffold with defined stereochemistry, which can be elaborated into more complex drug candidates. The ability to perform selective chemistry at either the hydroxyl or chloro groups adds to its versatility.[4][]

-

Access to Novel Heterocycles: Through substitution and cyclization reactions, it can be converted into a variety of heterocyclic structures, such as substituted tetrahydrofurans or piperidines, which are common motifs in pharmaceuticals.

-

Analogs of Natural Products: Its dithiol analog, DL-dithiothreitol (DTT), is a widely used reducing agent in biochemistry and molecular biology, demonstrating the utility of this butanediol scaffold in biological applications.[12]

Experimental Protocols

Adherence to rigorous experimental protocols is essential for safety, accuracy, and reproducibility.

Protocol 1: NMR Sample Preparation

The quality of an NMR spectrum is highly dependent on proper sample preparation. This protocol ensures high-quality data acquisition.

Caption: Workflow for preparing a high-quality NMR sample.

Methodology:

-

Weighing: Accurately weigh 5-25 mg of DL-1,4-dichloro-2,3-butanediol for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[13]

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex gently to ensure the solid is fully dissolved.[14]

-

Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom. Filter the solution through the plug directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter which can severely degrade spectral quality.

-

Transfer and Capping: Ensure the final liquid height in the NMR tube is approximately 4-5 cm. Cap the tube securely to prevent solvent evaporation.[14]

-

Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[15]

Protocol 2: Safe Handling and Storage

Given its potential toxicity and sensitivity to air and moisture, strict safety procedures must be followed.

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[16]

-

Engineering Controls: Use a fume hood to prevent inhalation of any dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Handling: Avoid creating dust when weighing and transferring the solid. Use spark-proof tools and avoid contact with skin and eyes. If skin contact occurs, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17]

-

Storage: The compound is listed as air-sensitive.[2] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The container should be placed in a cool, dry, and dark location, preferably in a desiccator.[2]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be placed in a designated hazardous waste container.

Conclusion

DL-1,4-dichloro-2,3-butanediol is a potent and versatile chemical tool for advanced organic synthesis. Its well-defined stereochemistry and dual functionality provide a robust platform for constructing complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for any researcher intending to unlock its full synthetic potential. By adhering to the principles of scientific integrity and safety, scientists can effectively leverage this building block to drive innovation in drug discovery and materials science.

References

-

G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Jong, J. A. W., et al. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

WorkSafeBC. Safe Work Practices for Chlorine. [Link]

-

Centers for Disease Control and Prevention (CDC). Chlorine | Medical Management Guidelines. [Link]

-

Chemboost. (2022). Chemical reactions of vicinal glycols. YouTube. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Alcántara, A. R. (2017). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Sci Forschen. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1,1-dichloroethane. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

ResearchGate. 2,3-Butanediol biosynthesis pathway. [Link]

-

ResearchGate. Reactivity of (Vicinal) Carbonyl Compounds with Urea. [Link]

-

Health and Safety Executive (HSE). Safe handling of chlorine from drums and cylinders. [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. [Link]

-

The Organic Chemistry Tutor. (2024). Reactions of Alcohols | Overview. YouTube. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

University College London. Sample Preparation. [Link]

-

ACS Publications. Safe handling of chlorine. [Link]

-

MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. [Link]

Sources

- 1. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US5977417A - Preparation of 1,4-butanediol - Google Patents [patents.google.com]

- 4. sciforschenonline.org [sciforschenonline.org]

- 5. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR [m.chemicalbook.com]

- 6. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. worksafebc.com [worksafebc.com]

- 17. pubs.acs.org [pubs.acs.org]

DL-1,4-Dichloro-2,3-butanediol CAS number 2419-73-0

An In-Depth Technical Guide to DL-1,4-Dichloro-2,3-butanediol (CAS No. 2419-73-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of DL-1,4-Dichloro-2,3-butanediol, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, applications, and critical safety protocols, grounded in established scientific principles and field-proven insights.

Introduction and Core Characteristics

DL-1,4-Dichloro-2,3-butanediol is an organic compound featuring a four-carbon butane backbone with chloro-substituents at the 1 and 4 positions and hydroxyl groups at the 2 and 3 positions.[1] Its unique structure, containing both nucleophilic hydroxyl groups and reactive carbon-chlorine bonds, makes it a valuable bifunctional building block in organic synthesis. It serves as a key intermediate in the production of various specialty chemicals, including pharmaceuticals and agrochemicals.[1] The "DL" designation indicates that this product is a racemic mixture of (2R, 3R) and (2S, 3S) enantiomers.

Physicochemical and Structural Data

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. The data below has been compiled for DL-1,4-Dichloro-2,3-butanediol, providing a foundation for its application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 2419-73-0 | [2] |

| Molecular Formula | C₄H₈Cl₂O₂ | [1][3] |

| Molecular Weight | 159.01 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder or solid. | [4][5] |

| Melting Point | 74.0 to 78.0 °C | [4][5] |

| Boiling Point | 152 °C at 30 mmHg | [4] |

| Solubility | Soluble in water. | [1] |

| Hygroscopicity | Hygroscopic; can absorb moisture from the air. | [1] |

| IUPAC Name | 1,4-dichlorobutane-2,3-diol | [3] |

| SMILES | C(C(C(CCl)O)O)Cl | [3] |

Synthesis and Reaction Chemistry

Synthetic Pathways

While multiple synthetic routes can be envisioned, a common and logical approach involves the stereospecific dihydroxylation of a dichlorinated alkene precursor. A plausible pathway, adapted from methodologies used for similar halogenated diols, begins with (Z)-1,4-dichloro-2-butene.[6]

The workflow can be conceptualized as follows:

-

Epoxidation: The alkene is first converted to an epoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the starting alkene influences the resulting epoxide.

-

Epoxide Ring-Opening: The epoxide undergoes acid-catalyzed hydrolysis (ring-opening) to yield the vicinal diol. This step establishes the final stereochemistry of the hydroxyl groups.

This multi-step synthesis provides control over the stereochemical outcome, which is often a critical consideration in pharmaceutical applications.[6]

Caption: Plausible synthesis of DL-1,4-Dichloro-2,3-butanediol.

Core Reactivity and Utility as an Intermediate

The true value of DL-1,4-Dichloro-2,3-butanediol lies in its reactivity. The two hydroxyl groups can undergo typical alcohol reactions (e.g., esterification, etherification), while the primary alkyl chlorides are susceptible to nucleophilic substitution.

A significant application is its role as a precursor to 1,3-butadiene diepoxide.[7] This conversion is achieved through a base-induced intramolecular dehydrochlorination, where the hydroxyl groups, acting as internal nucleophiles, displace the chloride leaving groups to form two epoxide rings. 1,3-butadiene diepoxide is a valuable crosslinking agent and an intermediate for producing other diols like 1,4-butanediol.[7]

Applications in Drug Development and Industrial Synthesis

DL-1,4-Dichloro-2,3-butanediol is primarily a building block. Its applications are realized in the molecules synthesized from it.

-

Pharmaceutical Synthesis : The compound provides a four-carbon scaffold with defined stereocenters. This is crucial in drug development, where specific stereoisomers of a drug molecule often determine its efficacy and safety. It can be used to synthesize complex chiral molecules and active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals : Similar to pharmaceuticals, the synthesis of modern pesticides and herbicides often requires chiral intermediates to achieve high target specificity and reduced environmental impact.[1]

-

Polymer Chemistry : The parent compound, 1,4-butanediol, is a high-volume industrial chemical used to produce valuable polymers such as polybutylene terephthalate (PBT) and polyurethanes.[8][9] DL-1,4-Dichloro-2,3-butanediol can serve as a precursor in alternative synthetic routes to these monomers or for creating specialty polymers with unique properties.

-

Biochemical Reagents : The structural analog, 1,4-dithio-DL-threitol (DTT or Cleland's reagent), is a widely used reducing agent in biochemistry to stabilize proteins and enzymes containing disulfide bonds.[10] This suggests the potential for DL-1,4-Dichloro-2,3-butanediol to be a starting material for novel biochemical probes and reagents after substitution of the chloro groups.

Experimental Protocol: Synthesis of 1,3-Butadiene Diepoxide

This protocol describes a validated, self-validating system for the conversion of DL-1,4-Dichloro-2,3-butanediol to 1,3-butadiene diepoxide, demonstrating its practical utility. The causality behind each step is explained to ensure reproducibility and understanding.

Objective

To synthesize 1,3-butadiene diepoxide via base-induced double intramolecular cyclization of DL-1,4-Dichloro-2,3-butanediol.

Materials and Reagents

-

DL-1,4-Dichloro-2,3-butanediol (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.2 eq), powdered

-

Diethyl Ether (anhydrous)

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Step-by-Step Methodology

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 15.9 g (0.1 mol) of DL-1,4-Dichloro-2,3-butanediol in 100 mL of anhydrous diethyl ether.

-

Causality: Diethyl ether is chosen as the solvent due to its low boiling point, facilitating easy removal post-reaction, and its inability to participate in the reaction. Anhydrous conditions prevent unwanted side reactions with the base.

-

-

Addition of Base : While stirring vigorously, add 9.6 g (0.24 mol) of powdered sodium hydroxide in small portions over 15 minutes.

-

Causality: Powdered NaOH provides a high surface area for the heterogeneous reaction. A slight excess (2.2 eq) ensures complete deprotonation of both hydroxyl groups and drives the reaction to completion. Portion-wise addition helps control the initial exotherm.

-

-

Reaction Execution : Heat the mixture to a gentle reflux (approx. 35°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the intramolecular Williamson ether synthesis (epoxidation). TLC allows for empirical validation that the starting material has been consumed.

-

-

Workup and Quenching : After cooling to room temperature, carefully decant the ether solution away from the solid salts. Wash the remaining salts with an additional 20 mL of diethyl ether and combine the organic phases.

-

Causality: This separates the product from the inorganic byproducts (NaCl and excess NaOH).

-

-

Aqueous Wash : Transfer the combined ether solution to a separatory funnel and wash twice with 50 mL of water, followed by once with 50 mL of brine.

-

Causality: The water wash removes any remaining water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Causality: MgSO₄ is a neutral drying agent that efficiently removes residual water. Rotary evaporation allows for the gentle removal of the volatile diethyl ether, isolating the desired product.

-

-

Product Characterization : Characterize the resulting oil (1,3-butadiene diepoxide) by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Caption: Workflow for the synthesis of 1,3-butadiene diepoxide.

Safety, Handling, and Toxicological Profile

Handling DL-1,4-Dichloro-2,3-butanediol requires strict adherence to safety protocols due to its potential hazards.[1]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

Handling : Avoid contact with skin and eyes.[11] Avoid the formation of dust and aerosols.[11] In case of contact, flush the affected area with copious amounts of water.[12]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place (<15°C is recommended).[4] The compound is listed as potentially air-sensitive and hygroscopic, so storage under an inert gas like argon or nitrogen is advisable for long-term stability.[1][4]

-

Fire Hazards : The compound is combustible. Upon combustion, it may decompose and emit highly toxic and corrosive hydrogen chloride (HCl) gas.[12] Use appropriate fire extinguishers (dry chemical, CO₂, or foam).

-

Toxicological Concerns : While specific toxicological data for this compound is limited, the safety data for related compounds indicates it may be harmful if swallowed and cause skin and serious eye irritation.[13] A significant concern arises from its structural similarity to 1,4-butanediol, which is metabolized in the body to gamma-hydroxybutyrate (GHB), a regulated substance known for its sedative effects and potential for abuse.[14][15] The FDA has issued warnings regarding products containing 1,4-butanediol, classifying it as a potentially life-threatening health hazard.[15] Therefore, extreme caution should be exercised, and ingestion must be strictly avoided.

Conclusion

DL-1,4-Dichloro-2,3-butanediol is a highly functionalized and versatile chemical intermediate. Its bifunctional nature, combining hydroxyl and chloro groups on a four-carbon chain, provides a rich platform for synthetic chemists in academia and industry. While its primary utility lies in serving as a precursor for other complex molecules, particularly in the pharmaceutical and agrochemical sectors, its handling demands a rigorous and informed approach to safety. A thorough understanding of its reactivity and potential hazards is paramount for its effective and responsible application in research and development.

References

-

The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry. (n.d.). Zoran. Retrieved January 29, 2026, from [Link]

- US5977417A - Preparation of 1,4-butanediol. (n.d.). Google Patents.

-

1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 29, 2026, from [Link]

- CN110981687A - Method for producing dichloroalkane compound and production device thereof. (n.d.). Google Patents.

-

LCA of 1,4-Butanediol Produced via Direct Fermentation of Sugars from Wheat Straw Feedstock within a Territorial Biorefinery. (2019). MDPI. Retrieved January 29, 2026, from [Link]

-

New diol processes: 1,3-propanediol and 1,4-butanediol. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. (2012). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Safety Assessment of Alkane Diols as Used in Cosmetics. (2017). Cosmetic Ingredient Review. Retrieved January 29, 2026, from [Link]

-

2,3-Butanediol. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

-

Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. (2021). MDPI. Retrieved January 29, 2026, from [Link]

-

2,3-Butanediol, 1,4-dichloro-. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Microbial production of 2,3-butanediol for industrial applications. (2019). PubMed. Retrieved January 29, 2026, from [Link]

-

Microorganisms for enhanced production of 2,3 butanediol and uses thereof. (2020). Regional Centre for Biotechnology. Retrieved January 29, 2026, from [Link]

-

Reactions of Dienes: 1,2 and 1,4 Addition. (2017). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

-

2,3-Dichloro-benzene-1,4-diol. (2009). PubMed. Retrieved January 29, 2026, from [Link]

-

Toxic Substances Control Act (TSCA) Chemical Substance Inventory. (1979). Environmental Protection Agency. Retrieved January 29, 2026, from [Link]

-

Safety Data Sheet. (n.d.). TCI America. Retrieved January 29, 2026, from [Link]

Sources

- 1. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-1,4-Dichloro-2,3-butanediol | 2419-73-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. DL-1,4-Dichloro-2,3-butanediol | 2419-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5977417A - Preparation of 1,4-butanediol - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

- 12. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. 1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 15. cir-safety.org [cir-safety.org]

DL-1,4-Dichloro-2,3-butanediol molecular weight

An In-Depth Technical Guide to DL-1,4-Dichloro-2,3-butanediol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

DL-1,4-Dichloro-2,3-butanediol is a halogenated organic compound that serves as a versatile intermediate in complex chemical syntheses. Characterized by a four-carbon backbone with two hydroxyl groups and two chlorine atoms, its structure offers multiple reactive sites, making it a valuable building block for researchers in medicinal chemistry and materials science.[1] The presence of stereocenters at the C2 and C3 positions further adds to its chemical complexity and potential for creating stereospecific molecules. This guide provides a comprehensive technical overview of DL-1,4-Dichloro-2,3-butanediol, focusing on its fundamental properties, logical synthetic approaches, and key applications relevant to scientific research and development.

Core Physicochemical Properties

The foundation of utilizing any chemical reagent is a thorough understanding of its intrinsic properties. The molecular weight, derived from its atomic composition, is a cornerstone of stoichiometric calculations in synthesis. DL-1,4-Dichloro-2,3-butanediol's identity is defined by a precise combination of carbon, hydrogen, chlorine, and oxygen, culminating in a molecular weight of 159.01 g/mol .[2][3]

Chemical Structure

The spatial arrangement of atoms dictates the molecule's reactivity and interactions.

Caption: 2D representation of DL-1,4-Dichloro-2,3-butanediol.

Data Summary Table

For efficient reference, the key quantitative and qualitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈Cl₂O₂ | [2][3][4] |

| Molecular Weight | 159.01 g/mol | [2][3] |

| IUPAC Name | 1,4-dichlorobutane-2,3-diol | [3] |

| CAS Number | 2419-73-0 | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 74.0 - 78.0 °C | |

| Solubility | Soluble in water | [1] |

Synthesis Strategy and Mechanistic Rationale

The synthesis of functionalized diols like DL-1,4-Dichloro-2,3-butanediol requires a strategic approach to control regioselectivity and stereoselectivity. While specific proprietary synthesis routes are seldom published, a logical pathway can be devised based on established principles of organic chemistry, such as the halogenation of unsaturated precursors.

A plausible and common strategy involves the dihydroxylation and subsequent chlorination of a butene-derived substrate. The choice of starting material and reagents is critical for achieving the desired dichlorinated diol structure over other potential isomers.

Caption: A plausible synthetic workflow for DL-1,4-Dichloro-2,3-butanediol.

Applications in Research and Drug Development

The utility of DL-1,4-Dichloro-2,3-butanediol lies in its bifunctional nature. The two chlorine atoms act as excellent leaving groups for nucleophilic substitution reactions, while the two hydroxyl groups can be derivatized through esterification, etherification, or oxidation. This makes it a powerful scaffold for building more complex molecules.

Role as a Chemical Intermediate

In drug development, creating a library of related compounds is essential for structure-activity relationship (SAR) studies. DL-1,4-Dichloro-2,3-butanediol can be used as a central building block to introduce a C4 spacer with specific stereochemistry and functionality into a lead molecule.

Caption: Role as a versatile intermediate in synthetic chemistry.

Context from Parent Molecules

The parent structures, 1,4-butanediol and 2,3-butanediol, have significant biological and industrial relevance. 1,4-butanediol is a known metabolic precursor to gamma-hydroxybutyric acid (GHB), a neurotransmitter and a controlled substance.[5][6] This metabolic link is a critical consideration for drug developers, as related structures could exhibit unforeseen physiological effects. 2,3-butanediol and its derivatives are used in the food, cosmetic, and polymer industries.[7][8][9] The dichlorinated analogue provides a chemically distinct tool for researchers to explore applications where reactivity is paramount.

Analytical Verification Protocol

Ensuring the purity and identity of a starting material is a non-negotiable aspect of scientific integrity. Gas Chromatography (GC) is a standard method for assessing the purity of volatile and semi-volatile organic compounds like DL-1,4-Dichloro-2,3-butanediol.[2]

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

-

Standard Preparation:

-

Accurately weigh approximately 20 mg of the DL-1,4-Dichloro-2,3-butanediol reference standard.

-

Dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate) in a volumetric flask to create a stock solution of ~2 mg/mL.

-

Perform serial dilutions to create calibration standards if quantitative analysis is required.

-

-

Sample Preparation:

-

Prepare a sample solution of the batch to be tested at the same concentration as the primary standard (~2 mg/mL).

-

-

GC System and Conditions:

-

Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis:

-

Run the solvent blank, followed by the reference standard and then the test sample.

-

Identify the peak corresponding to DL-1,4-Dichloro-2,3-butanediol based on the retention time of the standard.

-

Calculate the purity of the sample by the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Safety, Handling, and Storage

Proper laboratory practice requires adherence to strict safety protocols, especially when handling reactive chlorinated compounds.

GHS Hazard and Precautionary Summary

| Hazard Statement | GHS Code | Precautionary Measures |

| Harmful if swallowed | H302 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10] |

| Causes skin irritation | H315 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[11] |

| Causes serious eye damage | H318 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

| Harmful to aquatic life | H402 | P273: Avoid release to the environment.[11] |

Storage Conditions: Store in a tightly sealed container under an inert atmosphere. The compound is air-sensitive. For long-term stability, it is recommended to store in a cool, dark place at temperatures below 15°C.

Conclusion

DL-1,4-Dichloro-2,3-butanediol, with a molecular weight of 159.01 g/mol , is more than a simple chemical; it is a strategic tool for molecular innovation. Its defined physicochemical properties, coupled with its versatile reactivity, make it an important intermediate for scientists engaged in the design and synthesis of novel pharmaceuticals and functional materials. A rigorous understanding of its synthesis, handling, and analytical verification ensures its effective and safe application in the laboratory, paving the way for future discoveries.

References

-

PubChem. 2,3-Butanediol, 1,4-dichloro-. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 1,4-Dithiothreitol. NIST Chemistry WebBook. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Available from: [Link]

- Google Patents. CN110981687A - Method for producing dichloroalkane compound and production device thereof.

-

ResearchGate. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Available from: [Link]

-

PubMed. Central effects of 1,4-butanediol are mediated by GABA(B) receptors via its conversion into gamma-hydroxybutyric acid. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme. 1,4-Butanediol. Available from: [Link]

-

National Institutes of Health (NIH). Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. Available from: [Link]

-

MDPI. Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation. Available from: [Link]

-

SAGE Journals. Safety Assessment of Alkane Diols as Used in Cosmetics. Available from: [Link]

-

Wikipedia. 2,3-Butanediol. Available from: [Link]

Sources

- 1. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]

- 2. labproinc.com [labproinc.com]

- 3. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Central effects of 1,4-butanediol are mediated by GABA(B) receptors via its conversion into gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure and Stereochemistry of DL-1,4-Dichloro-2,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Stereochemical Complexity of a Dichlorinated Diol

1,4-Dichloro-2,3-butanediol is a halogenated organic compound with a four-carbon backbone, featuring two hydroxyl groups and two chlorine atoms. Its structure, seemingly simple at first glance, presents a fascinating case study in stereochemistry due to the presence of two chiral centers at the C2 and C3 positions. This guide provides a comprehensive exploration of the synthesis, stereoisomeric forms, and analytical characterization of DL-1,4-dichloro-2,3-butanediol, offering insights crucial for its application in chemical synthesis and drug development.

The term "DL-1,4-dichloro-2,3-butanediol" refers to the racemic mixture, an equimolar combination of the dextrorotatory (+) and levorotatory (-) enantiomers. However, the synthesis of this compound can also yield an achiral, optically inactive meso form. Understanding the distinct properties and spatial arrangements of these stereoisomers is paramount for controlling reaction outcomes and for the development of stereospecific downstream applications.

The Stereoisomers of 1,4-Dichloro-2,3-butanediol: A Tale of Three Molecules

The presence of two chiral carbons in 1,4-dichloro-2,3-butanediol gives rise to a maximum of 2n = 4 possible stereoisomers, where 'n' is the number of chiral centers. However, due to the symmetrical substitution pattern, only three distinct stereoisomers exist: a pair of enantiomers and a meso compound.[1]

-

Enantiomers: (2R,3R)- and (2S,3S)-1,4-Dichloro-2,3-butanediol These two molecules are non-superimposable mirror images of each other.[2] They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining characteristic is their equal but opposite rotation of plane-polarized light, a property known as optical activity.[3] The racemic mixture, denoted as (±) or DL, is optically inactive due to the cancellation of the opposing rotations of the two enantiomers.

-

Meso Compound: (2R,3S)-1,4-Dichloro-2,3-butanediol This stereoisomer, despite having two chiral centers, is achiral overall due to an internal plane of symmetry.[1] This plane bisects the molecule, making one half the mirror image of the other. Consequently, the meso form is optically inactive.[3] As a diastereomer of the enantiomeric pair, the meso compound has distinct physical properties, such as a different melting point.[2]

dot

Caption: Relationship between the stereoisomers of 1,4-dichloro-2,3-butanediol.

Synthesis and Stereochemical Control

A plausible and industrially relevant synthetic pathway to DL-1,4-dichloro-2,3-butanediol commences with the chlorination of butadiene. This reaction yields 1,4-dichloro-2-butene as a mixture of cis and trans isomers.[1] Subsequent dihydroxylation of the double bond in 1,4-dichloro-2-butene can be achieved using various oxidizing agents. The choice of the geometric isomer of the starting alkene and the dihydroxylation method dictates the stereochemical outcome of the final product.

-

Syn-dihydroxylation of trans-1,4-dichloro-2-butene will yield the meso-1,4-dichloro-2,3-butanediol.

-

Anti-dihydroxylation of trans-1,4-dichloro-2-butene will result in the racemic mixture (DL) of (2R,3R)- and (2S,3S)-1,4-dichloro-2,3-butanediol.

-

Conversely, syn-dihydroxylation of cis-1,4-dichloro-2-butene will produce the racemic (DL) mixture, while anti-dihydroxylation will give the meso compound.

dot

Sources

An In-Depth Technical Guide to the Physical Properties of DL-1,4-Dichloro-2,3-butanediol

Introduction

DL-1,4-Dichloro-2,3-butanediol (CAS No. 2419-73-0) is a halogenated diol that serves as a versatile building block in synthetic organic chemistry.[1] Its structure, featuring two chiral centers and reactive chloro and hydroxyl functional groups, makes it a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the core physical properties of the DL-racemic mixture, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, key physical constants, solubility, and spectroscopic profile, while also discussing the critical influence of stereochemistry on these properties by comparing the DL-form with its meso counterpart.

Molecular Structure and Stereoisomerism

1,4-Dichloro-2,3-butanediol possesses two stereocenters at the C2 and C3 positions. This gives rise to three possible stereoisomers: a pair of enantiomers (2R,3R and 2S,3S) and an achiral meso compound (2R,3S). The topic of this guide, DL-1,4-dichloro-2,3-butanediol, refers to the racemic mixture—an equimolar blend of the (2R,3R) and (2S,3S) enantiomers.

The distinct spatial arrangement of the chloro and hydroxyl groups in the DL-racemate versus the meso form leads to significant differences in their physical properties, most notably the melting point. This is a crucial consideration in synthesis and purification, as the stereoisomers can exhibit different biological activities and reaction kinetics.

Caption: Molecular structures of the (2R,3R) and (2S,3S) enantiomers comprising the DL-racemic mixture.

Core Physical Properties

The fundamental physical constants of DL-1,4-dichloro-2,3-butanediol are summarized below. For clarity and to underscore the importance of stereochemical purity, a comparison with the meso isomer is included.

| Property | DL-1,4-Dichloro-2,3-butanediol | meso-1,4-Dichloro-2,3-butanediol |

| CAS Number | 2419-73-0[1] | 7268-35-1[3] |

| Molecular Formula | C₄H₈Cl₂O₂[1] | C₄H₈Cl₂O₂[3] |

| Molecular Weight | 159.01 g/mol [1] | 159.01 g/mol [3] |

| Appearance | White to almost white crystalline powder[1][2] | White to almost white powder or crystal[3] |

| Melting Point | 74.0 - 78.0 °C[1] | 126.0 - 130.0 °C[3] |

| Boiling Point | 152 °C at 30 mmHg[4] | Not available |

Expert Insight: The significant difference in melting points (~50 °C) between the DL-racemate (74-78 °C) and the meso form (126-130 °C) is a direct consequence of their different molecular symmetries.[1][3] The meso isomer's higher symmetry allows for more efficient packing into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome. This property is invaluable for purification, as techniques like fractional crystallization can be employed to separate the stereoisomers.

Solubility Profile

DL-1,4-Dichloro-2,3-butanediol is described as being soluble in water.[2] This is attributed to the two polar hydroxyl (-OH) groups which can form hydrogen bonds with water molecules. The compound is also noted to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2]

Trustworthiness Check: When working with this compound, it is crucial to store it in a desiccated environment to prevent water absorption, which could affect sample weight accuracy and potentially lead to degradation over time.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

¹H NMR Spectroscopy

Proton NMR data provides detailed information about the hydrogen environments in the molecule. For DL-1,4-dichloro-2,3-butanediol, a spectrum recorded in DMSO-d₆ shows distinct signals:[3]

-

~5.3 ppm: This signal corresponds to the two hydroxyl (-OH) protons. Its chemical shift can be variable and depends on concentration and residual water in the solvent.

-

~3.7 ppm (multiplet): This complex region contains the signals for the two methine protons (-CH(OH)-).

-

~3.5-3.7 ppm (multiplet): This region contains the signals for the four methylene protons (-CH₂Cl).

The complexity of the methine and methylene signals arises from diastereotopic protons and their coupling to each other, which is expected for a chiral molecule.

¹³C NMR Spectroscopy

While a detailed, assigned spectrum is not publicly available, the expected chemical shifts can be predicted based on known ranges for similar functional groups.[5]

-

Carbons bonded to Chlorine (C1, C4): The -CH₂Cl carbons are expected to appear in the range of 40-50 ppm. The high electronegativity of chlorine deshields these carbons, shifting them downfield from a typical alkane signal.

-

Carbons bonded to Oxygen (C2, C3): The -CH(OH) carbons are expected in the 60-75 ppm range. The electronegative oxygen atom causes a significant downfield shift.

Due to the symmetry in the DL-racemate (within each enantiomer, C1/C4 and C2/C3 are not equivalent, but the overall spectrum is a sum of two enantiomers), one would expect two distinct signals for the two types of carbons.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For DL-1,4-dichloro-2,3-butanediol, the following characteristic absorption bands would be expected:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and hydrogen bonding.

-

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the methylene and methine groups.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, indicative of the C-O single bonds of the alcohol groups.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bonds.[6]

Methodologies for Physical Property Determination

To ensure the integrity of experimental results, standardized protocols for determining physical properties are essential.

Protocol 1: Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically < 2 °C), whereas impurities depress and broaden the melting range.

-

Sample Preparation: Finely powder a small amount of the crystalline DL-1,4-dichloro-2,3-butanediol.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (74-78 °C).[1]

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Reporting: Report the result as a temperature range.

Caption: Standard workflow for melting point determination.

Plausible Synthetic Route & Handling

Expertise: While specific preparations can be proprietary, a common method for synthesizing such compounds involves the dihydroxylation and subsequent chlorination of an alkene precursor. A plausible route starts from cis-2-butene-1,4-diol.

-

Epoxidation: The alkene is first treated with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide, cis-2,3-epoxybutane-1,4-diol.

-

Ring-Opening/Chlorination: The epoxide is then opened under acidic conditions using a chloride source like hydrochloric acid. This step introduces the chloro and hydroxyl groups with specific stereochemistry. Careful control of reaction conditions is necessary to achieve the desired DL-racemic product over the meso form.

-

Purification: The crude product mixture would be purified, likely using column chromatography or fractional crystallization, leveraging the different physical properties of the stereoisomers.

Safety and Handling

Based on available safety data, DL-1,4-dichloro-2,3-butanediol should be handled with care in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.

-

Inhalation/Contact: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.

-

Storage: Store in a cool, dark, and dry place, preferably in a tightly sealed container under desiccation to protect from moisture.

Conclusion

DL-1,4-Dichloro-2,3-butanediol is a key chemical intermediate whose utility is fundamentally linked to its physical properties. Its melting point of 74-78 °C stands in stark contrast to its meso isomer, a fact that is critical for purification and quality control. Its solubility in polar solvents and characteristic spectroscopic signatures provide the necessary tools for its application and characterization in research and development. A thorough understanding of these properties, as outlined in this guide, is essential for any scientist working with this versatile compound.

References

-

abcr GmbH. (n.d.). AB250027 | CAS 2419-73-0. Retrieved from [Link]

-

Labomoderne. (n.d.). DL-1,4-Dichloro-2,3-butanediol >98.0%(GC) 5g. Retrieved from [Link]

-

PubChem. (n.d.). Meso-2,3-Butanediol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3-Butanediol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1,2-dichloroethane. Retrieved from [Link]

Sources

- 1. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

- 3. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR [m.chemicalbook.com]

- 4. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

DL-1,4-Dichloro-2,3-butanediol melting point

An In-depth Technical Guide to the Melting Point of DL-1,4-Dichloro-2,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichloro-2,3-butanediol is a halogenated organic compound with significant stereochemical complexity that directly influences its physical properties. This technical guide provides a comprehensive examination of the melting point of its stereoisomers, focusing on the racemic (DL) mixture and the meso form. We delve into the structural basis for the differences in their melting points, outline detailed protocols for synthesis, purification, and characterization, and provide a rigorous methodology for accurate melting point determination. This document serves as an essential resource for scientists working with this compound, emphasizing the principles of scientific integrity, experimental causality, and authoritative grounding in established analytical techniques.

Introduction to 1,4-Dichloro-2,3-butanediol and its Stereoisomerism

1,4-Dichloro-2,3-butanediol (C₄H₈Cl₂O₂) is a vicinal diol featuring two chlorine atoms on its terminal carbons.[1] The presence of two chiral centers at positions C2 and C3 gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral meso compound, (2R,3S).[2][3]

-

The DL-Enantiomeric Pair: The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other. An equimolar mixture of these two enantiomers is known as a racemic mixture or DL-1,4-dichloro-2,3-butanediol.

-

The meso Isomer: The (2R,3S) isomer contains an internal plane of symmetry, rendering it achiral despite having two chiral centers.[4] This is referred to as meso-1,4-dichloro-2,3-butanediol.

This stereochemical diversity is paramount because the spatial arrangement of atoms profoundly affects how the molecules pack in a solid crystal lattice. Consequently, the energy required to break this lattice structure, i.e., the melting point, differs significantly between the meso form and the racemic mixture. For professionals in drug development and materials science, understanding and accurately measuring the melting point is a critical first step in compound identification, purity assessment, and formulation.[5]

Understanding the Physical Properties of Stereoisomers

The difference in melting points between diastereomers (like the meso and DL-isomers) arises from variations in their crystal lattice energy. The meso isomer, due to its symmetry, can often pack into a more stable and ordered crystal lattice than the chiral molecules of the racemic mixture. This more efficient packing leads to stronger intermolecular forces, requiring more energy to disrupt, and thus resulting in a higher melting point.[6] This phenomenon is observed in similar molecules like tartaric acid, where the meso form has a distinctly different melting point from the enantiomeric forms.[4]

Reported Melting Point Data

A critical review of available data highlights the distinct thermal properties of the isomers. It is crucial for researchers to verify the specific isomer they are working with, as CAS numbers can sometimes be used interchangeably in literature and commercial listings.

| Isomer | CAS Number | Reported Melting Point (°C) | Notes |

| meso-1,4-Dichloro-2,3-butanediol | 7268-35-1 | 126 - 129 | Recrystallized from ethyl acetate. Also referred to as rel-(2R,3S).[7] |

| DL-1,4-Dichloro-2,3-butanediol | 2419-73-0 | Data not explicitly found in searches. | The melting point is expected to be different from the meso form. |

Note: The general CAS number for 1,4-Dichloro-2,3-butanediol is 2419-73-0, which may refer to an unspecified mixture of isomers or the DL-racemate.[1] The specific CAS for the meso form is 7268-35-1.[7]

Experimental Workflow for Accurate Melting Point Determination

A reliable melting point measurement is contingent on a self-validating workflow that begins with the synthesis of the target compound and proceeds through rigorous purification and characterization before the final analysis.

Caption: Workflow for reliable melting point determination.

Part 1: Synthesis and Purification Protocol

The synthesis of 1,4-dichloro-2,3-butanediol isomers typically starts from the corresponding stereoisomer of 2,3-butanediol or a precursor like butenediol. The following protocol is a representative method adapted from related halogenation procedures.[8][9]

Objective: To synthesize and purify meso-1,4-dichloro-2,3-butanediol.

Materials:

-

meso-2,3-Butanediol (CAS 5341-95-7)[10]

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, dissolve meso-2,3-butanediol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM.

-

Chlorination: Cool the flask to 0°C in an ice bath. Add thionyl chloride (2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The addition of pyridine is crucial to neutralize the HCl gas produced during the reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding ice-cold water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature and then place it in a 4°C refrigerator to induce crystallization. Filter the resulting crystals and wash with a small amount of cold ethyl acetate. Dry the crystals under vacuum. The choice of solvent is critical; ethyl acetate is cited as an effective solvent for this compound.[7]

Part 2: Characterization and Purity Assessment

Before melting point analysis, the identity and purity of the synthesized compound must be unequivocally confirmed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. For 1,4-dichloro-2,3-butanediol, one would expect signals for the CH₂Cl and CHOH protons. The coupling patterns between these protons can help confirm the structure.[11]

-

¹³C NMR: Confirms the carbon skeleton, with distinct signals expected for the CH₂Cl and CHOH carbons.

2. Mass Spectrometry (MS):

-

Determines the molecular weight of the compound. The expected molecular weight for C₄H₈Cl₂O₂ is approximately 159.01 g/mol .[1] The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

3. Infrared (IR) Spectroscopy:

-

Identifies functional groups. A broad absorption in the ~3200-3600 cm⁻¹ region confirms the presence of the O-H groups, while C-Cl stretches will appear in the fingerprint region (~600-800 cm⁻¹).

Part 3: Melting Point Determination Protocol

This protocol ensures accuracy and reproducibility.

Apparatus:

-

Digital melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the purified sample is completely dry. Place a small amount of the crystalline solid on a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder using a mortar and pestle.[12]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for an accurate reading.[13]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick scan by heating at a rate of 10-20°C per minute to find a rough range.[5]

-

Accurate Measurement: For a precise measurement, set the starting temperature to about 20°C below the expected or roughly determined melting point. Set the heating ramp rate to 1-2°C per minute.[13]

-

Recording the Melting Range:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) when the entire sample has completely liquefied.

-

The melting point is reported as the range T₁ - T₂. A pure compound will exhibit a sharp melting range of 1-2°C.[5]

-

Interpretation of Results and Troubleshooting

-

Broad Melting Range: A melting range greater than 2°C typically indicates the presence of impurities. Impurities disrupt the crystal lattice, lowering and broadening the melting range.

-

Discrepancy with Literature Values: If the measured melting point differs significantly from the literature value, it may suggest the sample is impure, is the wrong isomer, or contains a mixture of isomers. Re-purification and re-characterization are necessary.

-

Shrinking/Sintering: The sample may shrink or pull away from the capillary walls before melting begins. This is not the start of melting. The true melting point begins with the appearance of liquid.[13]

Conclusion

The melting point of 1,4-dichloro-2,3-butanediol is a property fundamentally tied to its stereochemistry. The meso isomer exhibits a significantly higher melting point (126-129°C) compared to its DL-counterpart due to more efficient crystal lattice packing. Accurate determination of this value is not a standalone measurement but the culmination of a rigorous experimental process encompassing synthesis, purification, and spectroscopic verification. For researchers in medicinal chemistry and material science, adherence to this comprehensive workflow ensures data integrity and provides a solid foundation for further compound development and application.

References

-

The Good Scents Company. (n.d.). dithiothreitol 2,3-butanediol, 1,4-dimercapto-, (R-(R,R))- (9CI). Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3-Butanediol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 6.1.6: Meso Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 7). The Melting Point Alternation in α,ω‐Alkanediols and α,ω‐Alkanediamines: Interplay between Hydrogen Bonding and Hydrophobic Interactions. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1,4-dichlorobutane. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]

- Google Patents. (n.d.). US10322988B2 - Process for purifying a stream comprising 1,4-butanediol.

-

Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

YouTube. (2019, August 9). Conformational analysis of Butane-2,3-diol. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

Sources

- 1. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR [m.chemicalbook.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of DL-1,4-Dichloro-2,3-butanediol in Organic Solvents

For Researchers, Scientists, and Professionals in Drug Development

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of DL-1,4-dichloro-2,3-butanediol. Aimed at professionals in research and development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. While quantitative solubility data in a wide array of organic solvents is not extensively available in published literature, this guide offers predictive insights based on molecular structure and includes detailed protocols for empirical determination.

Introduction: Understanding the Molecule

DL-1,4-dichloro-2,3-butanediol is a halogenated diol with a unique combination of functional groups that dictate its physical and chemical properties. The presence of two hydroxyl (-OH) groups and two chlorine (-Cl) atoms on a four-carbon backbone creates a molecule with significant polarity and the capacity for hydrogen bonding.

This guide will differentiate between the DL-racemic mixture (CAS 2419-73-0) and the meso diastereomer (CAS 7268-35-1), as their stereochemistry influences their physical properties, including melting point and potentially, solubility.

Physicochemical Properties

A clear understanding of the physical properties of DL-1,4-dichloro-2,3-butanediol and its meso diastereomer is fundamental to predicting and experimenting with its solubility.

| Property | DL-1,4-dichloro-2,3-butanediol | meso-1,4-dichloro-2,3-butanediol |

| CAS Number | 2419-73-0[1][2] | 7268-35-1 |

| Molecular Formula | C₄H₈Cl₂O₂[1][2][3] | C₄H₈Cl₂O₂ |

| Molecular Weight | 159.01 g/mol [1][2][3] | 159.01 g/mol [4] |

| Appearance | White to almost white powder/crystal[2] | White to almost white powder/crystal |

| Melting Point | 74.0 - 78.0 °C[2] | 126.0 - 130.0 °C[5] |

| Boiling Point | 152 °C at 30 mmHg | Not readily available |

| Water Solubility | Soluble[6] | Not explicitly stated, but expected to be soluble |

| Organic Solvent Solubility | No quantitative data available | Soluble in Methanol[4][5] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.

The Role of Intermolecular Forces

The dissolution of a solute in a solvent can be conceptualized as a three-step process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the bonds holding the solute molecules together in the crystal lattice.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create space within the solvent for the solute molecules.

-

Formation of Solute-Solvent Interactions: Energy is released when new bonds are formed between the solute and solvent molecules.

The overall enthalpy of solution will be favorable if the energy released in the third step is comparable to or greater than the energy consumed in the first two steps.

Molecular Structure and Solubility Prediction

The structure of DL-1,4-dichloro-2,3-butanediol offers several clues to its solubility behavior:

-

Hydroxyl Groups: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This strongly suggests good solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and water.[7]

-

Chlorine Atoms: The electronegative chlorine atoms introduce dipole moments, increasing the overall polarity of the molecule. This enhances its affinity for polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Carbon Backbone: The four-carbon chain is relatively short, meaning the polar functional groups dominate the molecule's character. In longer-chain diols, the nonpolar character of the carbon chain would decrease water solubility.[7]

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility: Polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO, DMF).

-

Moderate Solubility: Solvents of intermediate polarity (e.g., chloroform, dichloromethane).

-

Low to Negligible Solubility: Nonpolar solvents (e.g., hexane, toluene). The energy required to break the hydrogen bonds in the solute would not be sufficiently compensated by the weak van der Waals forces formed with nonpolar solvents.

Experimental Determination of Solubility

Given the absence of extensive quantitative data, an empirical approach is necessary to determine the precise solubility of DL-1,4-dichloro-2,3-butanediol in various organic solvents. The "shake-flask" method is a reliable and widely used technique.[8]

Protocol: Isothermal Shake-Flask Method